1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol can be achieved through several methods:
Aromatic Amination and Substitution: One common method involves the reaction of 4-methoxy-3-methylphenylamine with an appropriate alcohol derivative under controlled conditions to introduce the amino and hydroxyl groups.
Reduction and Methylation: Another approach includes the reduction of a precursor compound followed by methylation and methoxylation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitro groups, sulfonic acids.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted aromatic compounds, and various amine derivatives .
Scientific Research Applications
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-phenylpropan-1-ol: Similar structure with a methylamino group instead of an amino group.
1-Methoxy-3-phenylamino-propan-2-ol: Contains a phenylamino group and a methoxy group.
2-(4-Methylphenyl)propan-2-ol: Lacks the amino group but has a similar aromatic structure.
Uniqueness
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-6-9(11(2,13)7-12)4-5-10(8)14-3/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
ZGAMHSRSACDNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(CN)O)OC |
Origin of Product |
United States |
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